4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide
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Description
4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.52. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Research indicates that derivatives of 4-(1,3-dioxoisoindolin-2-yl), such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, show significant antioxidant activity. These compounds are tested to be more effective than ascorbic acid, a well-known antioxidant. Additionally, these derivatives exhibit anticancer activities against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds demonstrating higher cytotoxicity against U-87 than MDA-MB-231 cell lines (Tumosienė et al., 2020).
Antimicrobial Activity
Compounds related to 4-(1,3-dioxoisoindolin-2-yl) have been evaluated for their antimicrobial activities. These compounds showed promising results in antibacterial and antifungal activities, indicating potential as antimicrobial agents in medical applications (Patel et al., 2013).
Inhibitory Activity Against Human Enzymes
Novel derivatives related to 4-(1,3-dioxoisoindolin-2-yl) have shown effective inhibition of human carbonic anhydrase (hCA) I and II isoform inhibitory activities. These compounds exhibit Ki values in the range of 18.90 ± 2.37 -58.25 ± 13.62 nM for hCA II and 5.72 ± 0.98 -37.67 ± 5.54 nM for hCA I. Additionally, they display Ki parameters for acetylcholinesterase (AChE) in the range of 25.47 ± 11.11 − 255.74 ± 82.20 nM (Budak et al., 2017).
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-32-16-10-8-15(9-11-16)28-22(19-13-33-14-20(19)26-28)25-21(29)7-4-12-27-23(30)17-5-2-3-6-18(17)24(27)31/h2-3,5-6,8-11H,4,7,12-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSCNJJPORLDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.